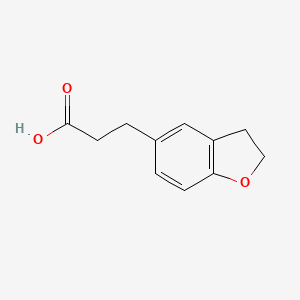

2,3-Dihydro-1-benzofuran-5-propanoic acid

描述

属性

IUPAC Name |

3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1,3,7H,2,4-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQFYUVHQLRVGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384655 | |

| Record name | 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215057-28-6 | |

| Record name | 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,3-Dihydrobenzo[b]furan-5-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Benzofuran Ring Construction

The benzofuran moiety can be synthesized using cyclization reactions involving phenolic precursors and aldehydes or ketones. The following steps are commonly employed:

Introduction of the Propanoic Acid Group

The propanoic acid group is introduced via:

- Friedel-Crafts acylation : This reaction uses an acyl chloride (e.g., propanoyl chloride) in the presence of an aluminum chloride catalyst.

- Grignard Reaction : A Grignard reagent reacts with an ester or halide derivative of benzofuran, followed by oxidation to yield the carboxylic acid.

Specific Laboratory Approaches

Reaction Using Substituted Phenols

- Starting Material: Substituted phenols with a hydroxyl group at the appropriate position.

- Reagents: Propionic anhydride or propionyl chloride for introducing the propanoic acid group.

- Conditions: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, are used to facilitate esterification and cyclization.

Multi-Step Synthesis

A multi-step process may involve:

- Formation of an Intermediate Benzofuran Compound:

- Reacting phenolic derivatives with aldehydes under acidic conditions.

- Cyclization using catalysts like polyphosphoric acid (PPA).

- Functionalization with Propanoic Acid:

- The intermediate is treated with bromopropanoic acid or similar reagents under reflux conditions.

- Hydrolysis yields the final product.

Optimization Strategies

To improve yield and purity during synthesis:

- Use high-purity starting materials to minimize side reactions.

- Employ chromatographic techniques (e.g., column chromatography) for purification.

- Optimize reaction temperature and solvent selection (e.g., ethanol or methanol) for better solubility and reactivity.

Reaction Conditions Summary Table

| Step | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|

| Benzofuran ring formation | Phenol + aldehyde/ketone | Acid catalyst (PPA, H₂SO₄) | Cyclization via electrophilic substitution |

| Propanoic acid introduction | Propionyl chloride + AlCl₃ | Anhydrous solvent (e.g., DCM) | Friedel-Crafts acylation |

| Hydrolysis | NaOH or HCl | Reflux in water/ethanol | Converts intermediates to carboxylic acid |

Challenges in Synthesis

- Side Reactions: Unwanted polymerization during cyclization can reduce yield.

- Purification: The presence of closely related by-products requires advanced purification techniques like recrystallization or HPLC.

- Scalability: Laboratory-scale methods may need significant adjustments for industrial production.

化学反应分析

Esterification and Hydrolysis

The carboxylic acid group undergoes classic acid-catalyzed esterification. For example:

- Esterification with methanol under H₂SO₄ catalysis produces methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate.

- Hydrolysis of the ester back to the carboxylic acid occurs under basic conditions (e.g., NaOH).

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl ester | 75–85% | |

| Hydrolysis | NaOH (aq.), 80°C | Parent acid | >90% |

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group:

- Heating above 200°C yields 2,3-dihydrobenzofuran derivatives.

- Oxidative decarboxylation using Pb(OAc)₄ generates alkanes or alkenes.

Electrophilic Aromatic Substitution

The benzofuran ring participates in nitration , sulfonation , and halogenation at electron-rich positions (C-4/C-6):

- Nitration (HNO₃/H₂SO₄) produces nitro-substituted derivatives .

- Bromination (Br₂/FeBr₃) occurs regioselectively at C-4 .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization:

- Suzuki coupling with aryl boronic acids introduces aryl groups at C-5 .

- Heck reaction with alkenes forms conjugated dihydrobenzofuran systems .

| Reaction | Catalyst | Substrate | Product | Efficiency |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | 4-Bromophenylboronic acid | 5-Aryl derivative | 68% |

| Heck | Pd(OAc)₂, TY-Phos ligand | Styrene | Alkenylated benzofuran | 92% ee |

Biological Interactions

While not strictly chemical reactions, its interactions with biological systems are notable:

- Enzyme inhibition : Binds cyclooxygenase-2 (COX-2) via H-bonding with the carboxylic acid group, showing anti-inflammatory activity .

- Metabolism : Undergoes hepatic glucuronidation, forming inactive metabolites.

Stability and Reactivity Trends

- pH-dependent stability : Stable in acidic conditions (pH 2–6) but undergoes decomposition in strong bases.

- Oxidative susceptibility : The benzofuran ring is prone to epoxidation under O₃ or mCPBA .

Key Research Findings

- Rh(III)-catalyzed C–H activation enables efficient dihydrobenzofuran synthesis (TOF = 12.5 h⁻¹) .

- Asymmetric synthesis using Pd/TY-Phos achieves >90% enantiomeric excess in Heck/Tsuji-Trost reactions .

This compound’s versatility in organic synthesis and biological relevance underscores its importance in medicinal chemistry and materials science.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its role as a potent inhibitor in various biological pathways:

- Bromodomain Inhibitors : A study highlighted the development of 2,3-dihydrobenzofuran derivatives as highly selective inhibitors for the second bromodomain (BD2) of the BET family proteins. These compounds demonstrated over 1000-fold selectivity compared to BD1, indicating their potential in treating castrate-resistant prostate cancer .

- Cannabinoid Receptor Agonists : Another research effort focused on synthesizing derivatives of 2,3-dihydro-1-benzofuran that act as selective agonists for the cannabinoid receptor type 2 (CB2). These compounds were designed to improve drug-like properties and enhance treatment efficacy for neuropathic pain .

Neuroprotective Agents

Research has shown that certain analogues of 2,3-dihydro-1-benzofuran exhibit antioxidant properties similar to alpha-tocopherol (Vitamin E). For instance, one particular analogue was effective in inhibiting lipid peroxidation and demonstrated protective effects against head injuries in mice . This suggests potential applications in neuroprotection and treatment of neurodegenerative conditions.

| Compound Name | Activity | Selectivity | Reference |

|---|---|---|---|

| GSK973 | BD2 Inhibitor | >1000-fold over BD1 | |

| MDA104 | CB2 Agonist | High selectivity | |

| Dihydrobenzofuran analogue | Antioxidant | Effective against lipid peroxidation |

Development of BET Inhibitors

In a comprehensive study conducted by researchers at the University of Strathclyde, various derivatives of 2,3-dihydrobenzofuran were synthesized and evaluated for their inhibitory effects on BET proteins. The findings indicated that structural modifications significantly impacted both potency and selectivity, leading to the identification of several promising candidates for further development .

Neuroprotective Analogues

A series of experiments aimed at evaluating the neuroprotective capabilities of 2,3-dihydro-1-benzofuran analogues demonstrated their ability to protect against oxidative stress in neuronal cells. The selected compound not only inhibited lipid peroxidation but also showed enhanced brain penetration capabilities, making it a strong candidate for treating conditions like stroke and traumatic brain injury .

作用机制

The mechanism of action of 2,3-Dihydro-1-benzofuran-5-propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects

相似化合物的比较

Chemical Identity :

Physical Properties :

Commercial Availability :

Applications: Used in academic and industrial research, including pharmaceuticals, materials science, and environmental technologies .

Comparison with Structurally Similar Compounds

The compound belongs to the dihydrobenzofuran class, which is characterized by a fused benzene and furan ring with a saturated C2–C3 bond. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Research Findings and Industrial Relevance

- Drug Development: The propanoic acid derivative (215057-28-6) is a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) due to its carboxylic acid moiety .

- Environmental Impact : Derivatives like sulfonyl chlorides (115010-11-2) require careful handling due to their reactivity and environmental persistence .

生物活性

2,3-Dihydro-1-benzofuran-5-propanoic acid is a compound that belongs to the benzofuran family. This class of compounds has garnered significant interest due to their diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties. Understanding the biological activity of this specific compound is crucial for its potential applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The molecular formula for this compound is C12H14O3, with a molecular weight of approximately 206.24 g/mol. The structure consists of a benzofuran ring system with a propanoic acid side chain, which is thought to contribute to its biological properties.

Target Interactions

Benzofuran derivatives, including this compound, interact with various biological targets:

- Enzymatic Activity : The compound has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and xenobiotics. This interaction can lead to either inhibition or activation of these enzymes, influencing drug metabolism and efficacy.

- Cell Signaling Pathways : It modulates key signaling pathways such as the MAPK/ERK pathway, which is critical for cell proliferation and differentiation. This modulation can affect cellular responses to external stimuli.

Biochemical Pathways

The compound influences several biochemical pathways:

- Metabolic Pathways : It is involved in metabolic processes that affect energy production and cellular respiration.

- Transport Mechanisms : The transport and distribution within cells are mediated by specific transporters that determine its localization and accumulation in different cellular compartments.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression. For instance:

- Case Study : A study on human breast cancer cells demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

Antibacterial Properties

The compound has also shown promising antibacterial activity against several pathogenic bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

- Case Study : In laboratory tests, this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent for bacterial infections.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Dosage Effects and Toxicity

The effects of this compound vary with dosage:

- Low Doses : May enhance metabolic activity and improve cellular function.

- High Doses : Can lead to cytotoxic effects and disrupt normal cellular processes.

Toxicological assessments indicate that while low doses are generally safe, higher concentrations may induce adverse effects such as cellular damage.

Summary of Research Findings

| Biological Activity | Mechanism | Case Study Reference |

|---|---|---|

| Antitumor | Induces apoptosis; inhibits cell cycle | Human breast cancer cells |

| Antibacterial | Disrupts cell membranes; inhibits enzymes | Staphylococcus aureus & E. coli |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Preliminary studies |

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2,3-dihydro-1-benzofuran-5-propanoic acid, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via multi-step routes involving cyclization, halogenation, and functional group transformations. For example, Scheme 4 in outlines a synthesis starting with n-BuLi-mediated lithiation followed by coupling with aldehydes. Optimization includes controlling temperature (e.g., −78 °C for lithiation) and selecting catalysts (e.g., AgCN for cyanide substitution). Yield improvements may involve solvent polarity adjustments (e.g., THF vs. CH₃CN) and purification via recrystallization.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : Analyze aromatic protons (δ 6.5–7.5 ppm for benzofuran) and propanoic acid protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry : Confirm molecular weight (192.21 g/mol) via ESI-MS .

- X-ray Crystallography : Resolve dihydrobenzofuran ring conformation and carboxylic acid geometry .

Q. What safety protocols are essential when handling this compound?

- Answer : Safety data indicate risks of skin/eye irritation and respiratory distress. Mitigation includes:

- PPE : Lab coats, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : Keep in airtight containers at ≤25 °C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (e.g., 79–81°C vs. 192–196°C)?

- Answer : Discrepancies may arise from polymorphism, purity, or measurement methods. Strategies include:

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities .

- DSC/TGA : Differentiate polymorphs via thermal behavior .

- Replication : Cross-validate using standardized methods (e.g., capillary tube vs. hot-stage microscopy) .

Q. What mechanistic insights explain the formation of byproducts during synthesis (e.g., Scheme 10 in )?

- Answer : Byproducts often result from competing reactions:

- Over-reduction : LiAlH₄ may reduce esters beyond carboxylic acids to alcohols. Monitoring reaction time and stoichiometry minimizes this .

- Epoxide Ring Opening : AgCN-mediated reactions may hydrolyze epoxides; anhydrous conditions are critical .

- Resolution : Use LC-MS to track intermediates and adjust catalyst loading (e.g., AgCN vs. BF₃·Et₂O) .

Q. How can computational modeling predict the compound’s reactivity in drug design applications?

- Answer :

- DFT Calculations : Optimize ground-state geometry to identify reactive sites (e.g., carboxylic acid for esterification) .

- Docking Studies : Simulate interactions with biological targets (e.g., cyclooxygenase enzymes) using AutoDock Vina .

- SAR Analysis : Compare with analogues (e.g., 5-acetyl derivatives) to correlate substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。